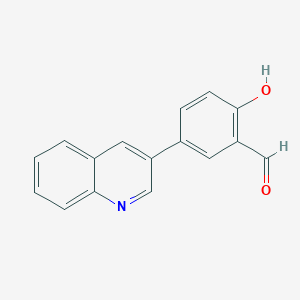![molecular formula C12H24BrNS B12838677 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom in the ring structure. This compound is characterized by the presence of a bromomethyl group attached to a pentyl chain, which is further connected to a thiomorpholine ring substituted with two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction, where a suitable precursor is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Pentyl Chain: The pentyl chain can be attached through a nucleophilic substitution reaction, where the thiomorpholine ring is reacted with a pentyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted thiomorpholine
Substitution: Amino-substituted or thiol-substituted thiomorpholine
科学的研究の応用
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 4-[2-(Chloromethyl)pentyl]-2,3-dimethylthiomorpholine
- 4-[2-(Iodomethyl)pentyl]-2,3-dimethylthiomorpholine
- 4-[2-(Hydroxymethyl)pentyl]-2,3-dimethylthiomorpholine
Uniqueness
4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H24BrNS |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
4-[2-(bromomethyl)pentyl]-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C12H24BrNS/c1-4-5-12(8-13)9-14-6-7-15-11(3)10(14)2/h10-12H,4-9H2,1-3H3 |
InChIキー |
SDHSEVMNZOUJKN-UHFFFAOYSA-N |
正規SMILES |
CCCC(CN1CCSC(C1C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


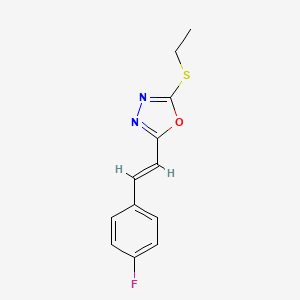
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)
![(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine](/img/structure/B12838615.png)
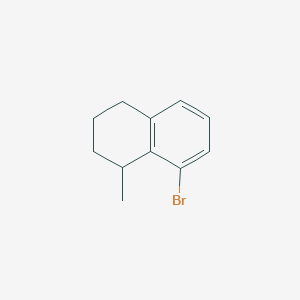

![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)
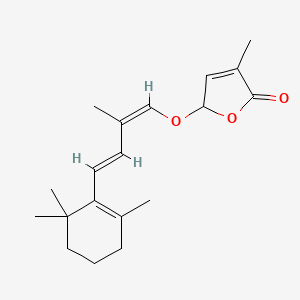
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
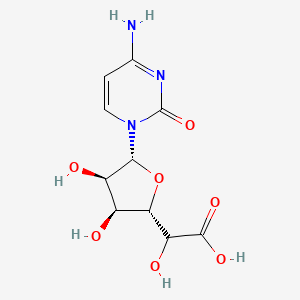
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
